molecular formula C12H22N2O2 B1529159 tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate CAS No. 1638761-24-6

tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate

Cat. No.: B1529159
CAS No.: 1638761-24-6
M. Wt: 226.32 g/mol
InChI Key: FAWHTXUMVSKNOY-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate typically involves the reaction of 2-azaspiro[3.4]octane with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carbonyl compounds such as carboxylic acids or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Amides, ureas, or other substituted carbamates.

Scientific Research Applications

Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: : Use in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate is similar to other spirocyclic carbamates, such as:

  • Tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate

  • Tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride

These compounds share structural similarities but may differ in their stereochemistry, functional groups, or substituents, leading to different properties and applications.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWHTXUMVSKNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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